molecular formula C8H8O3S B8808096 Ethyl 5-formylthiophene-3-carboxylate CAS No. 67808-67-7

Ethyl 5-formylthiophene-3-carboxylate

Cat. No.: B8808096
CAS No.: 67808-67-7
M. Wt: 184.21 g/mol
InChI Key: YJKWGIQMKNSFAF-UHFFFAOYSA-N
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Description

Ethyl 5-formylthiophene-3-carboxylate is a thiophene derivative featuring a formyl group (-CHO) at the 5-position and an ethyl ester (-COOEt) at the 3-position. Thiophene-based compounds are pivotal in medicinal and materials chemistry due to their aromatic stability and versatility in functionalization . The formyl group enhances reactivity, enabling further derivatization via nucleophilic addition or condensation reactions, while the ethyl ester contributes to lipophilicity, influencing solubility and bioavailability.

Synthesis of such compounds often employs the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds, which can be further modified to introduce formyl or ester groups . This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

CAS No.

67808-67-7

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

ethyl 5-formylthiophene-3-carboxylate

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3

InChI Key

YJKWGIQMKNSFAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Formyl vs. Acetyl Groups
  • Ethyl 5-formylthiophene-3-carboxylate (target compound): The formyl group is highly reactive, facilitating applications in Schiff base formation or as a precursor for heterocyclic syntheses.
  • Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate (): The acetyl group (-COCH₃) is less reactive than formyl, reducing susceptibility to nucleophilic attack. This compound demonstrates antimicrobial activity, suggesting that acetyl substitution retains bioactivity while stabilizing the molecule .
Ester Groups: Ethyl vs. Methyl
  • Mthis compound (CAS 67808-66-6, ): The methyl ester increases volatility (boiling point: 296°C) compared to ethyl esters. Its melting point (113–116°C) and density (1.327 g/cm³) reflect tighter molecular packing due to the smaller ester group .

Positional Isomerism and Heterocyclic Modifications

  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (): Substituents at the 2- and 4-positions create steric hindrance, limiting reactivity at the thiophene core. The acetamido group (-NHCOCH₃) introduces hydrogen-bonding capability, useful in crystal engineering .

Data Table: Key Thiophene Derivatives and Properties

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
This compound 5-formyl, 3-ethyl ester C₈H₈O₃S 184.21 Not reported Not reported Organic synthesis intermediate
Mthis compound 5-formyl, 3-methyl ester C₇H₆O₃S 170.18 113–116 296 Pharmaceuticals, materials
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate 5-acetyl, 4-phenyl, 2-phenylamino C₂₁H₂₀N₂O₃S 380.46 Not reported Not reported Antimicrobial agent
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-acetamido, 3-methyl, 2,4-diethyl esters C₁₃H₁₇NO₅S 299.34 Not reported Not reported Crystal engineering
Ethyl 5-ethyl-2-{[3-(trifluoromethyl)benzoyl]amino}thiophene-3-carboxylate 5-ethyl, 2-benzoylamino C₁₇H₁₅F₃NO₃S 370.36 Not reported Not reported Drug discovery

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